AS1269574

Beschreibung

Eigenschaften

IUPAC Name |

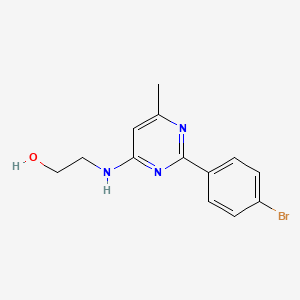

2-[[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O/c1-9-8-12(15-6-7-18)17-13(16-9)10-2-4-11(14)5-3-10/h2-5,8,18H,6-7H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKPGOOUJNUIOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90416373 | |

| Record name | 2-[[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330981-72-1 | |

| Record name | 2-[[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

AS1269574: A Dual Agonist of GPR119 and TRPA1 and its Mechanism of Action in Glucagon-Like Peptide-1 Secretion

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AS1269574, a small molecule that has been identified as a promising agent for the treatment of type 2 diabetes. Initially characterized as a potent GPR119 agonist, subsequent research has revealed a novel, dual-agonist functionality involving the direct activation of the TRPA1 cation channel. This guide details the molecular pathways, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.

Core Mechanism of Action: A Dual-Targeting Approach

This compound exerts its effects through two distinct molecular targets: the G protein-coupled receptor 119 (GPR119) and the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel.[1][2][3] This dual agonism allows this compound to influence cellular signaling through both G-protein-mediated and ion-channel-mediated pathways, culminating in the stimulation of glucagon-like peptide-1 (GLP-1) and insulin secretion.

GPR119 Agonism

This compound is a potent agonist of GPR119, a receptor highly expressed in pancreatic β-cells and intestinal L-cells.[4][5] The canonical signaling pathway for GPR119 involves its coupling to the Gs alpha subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][5] Elevated cAMP is a key second messenger that enhances glucose-stimulated insulin secretion (GSIS).[5] In intestinal L-cells, this pathway is also linked to the stimulation of proglucagon gene expression.[1]

TRPA1 Channel Activation

A surprising and significant finding is the direct activation of TRPA1 cation channels by this compound.[1][2][3] This action is independent of GPR119 and results in a rapid influx of calcium ions (Ca²⁺) into the cell.[1][2] The activation of TRPA1 channels appears to be the primary mechanism by which this compound stimulates the acute release of GLP-1 from intestinal L-cells.[1] This GPR119-independent mechanism was confirmed by demonstrating that other structurally unrelated GPR119 agonists do not elicit the same Ca²⁺ influx and that the effect is abrogated by specific TRPA1 channel blockers.[1][2][6]

Signaling Pathways

The dual-agonist nature of this compound results in the activation of two parallel signaling cascades within target cells like intestinal L-cells.

Caption: Dual signaling pathways of this compound in an intestinal L-cell.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Potency and Efficacy

| Parameter | Cell Line | Species | Value | Reference |

| EC₅₀ (GPR119) | HEK293 (transiently expressing hGPR119) | Human | 2.5 µM | [4][5][7] |

| GLP-1 Release | STC-1 | Mouse | Dose-dependent increase at 30 & 100 µM | [1] |

| [Ca²⁺]i Increase | STC-1 | Mouse | Dose-dependent increase (20-100 µM) | [6] |

| Insulin Secretion | MIN-6 | Mouse | Enhanced only at high glucose (16.8 mM) | [5][7][8] |

Table 2: Inhibition of this compound-Induced Effects by TRPA1 Antagonists

| Antagonist | Concentration | Effect on this compound-induced GLP-1 Release | Cell Line | Reference |

| A967079 | 1 µM | Strong suppression | STC-1 | [1] |

| HC030031 | 10 µM | Strong suppression | STC-1 | [1] |

| AP-18 | 15 µM | Strong suppression | STC-1 | [1] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the core experimental protocols used to elucidate the mechanism of action of this compound.

GLP-1 Release Assay (Static Incubation)

This protocol is designed to measure the amount of GLP-1 secreted from a cell monolayer in response to treatment with this compound.

-

Cell Culture: STC-1 cells are seeded in 24-well plates and grown to confluence.

-

Pre-incubation: The cell monolayers are washed twice with a HEPES-buffered salt solution (HBSS) and then pre-incubated in HBSS for 1 hour at 37°C.

-

Incubation with Compounds: The pre-incubation buffer is replaced with fresh HBSS containing the vehicle control (e.g., 0.1% DMSO), this compound at various concentrations (e.g., 30 µM, 100 µM), or this compound in combination with TRPA1 inhibitors.

-

Sample Collection: After a 2-hour incubation period at 37°C, the supernatant is collected.

-

Quantification: The concentration of active GLP-1 in the supernatant is determined using a commercially available GLP-1 ELISA kit.

-

Data Normalization: Data are typically normalized to the total protein content of the cell lysate from each well.

Intracellular Calcium Measurement (Fura-2 Assay)

This method measures changes in the intracellular free calcium concentration ([Ca²⁺]i) in response to this compound.

-

Cell Preparation: STC-1 cells are grown on glass coverslips.

-

Dye Loading: The cells are loaded with the ratiometric calcium indicator dye Fura-2 AM (e.g., 5 µM) for 60 minutes at room temperature in the dark.

-

Washing: The cells are washed with HBSS to remove extracellular dye.

-

Imaging: The coverslip is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Perfusion and Data Acquisition: Cells are perfused with HBSS. A baseline fluorescence ratio (340 nm / 380 nm excitation, ~510 nm emission) is recorded. The perfusion is then switched to a solution containing this compound, and the change in fluorescence ratio is recorded over time.

-

Calibration: At the end of each experiment, calibration can be performed using ionomycin in the presence of high Ca²⁺ followed by a Ca²⁺-free solution containing EGTA to determine R_min and R_max for converting ratios to absolute [Ca²⁺]i.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion channel currents activated by this compound.

-

Cell Preparation: HEK-293 cells transfected with rat TRPA1 cDNA (or STC-1 cells) are used. Transfected cells can be identified by co-expression of a fluorescent protein like YFP.

-

Electrode and Solutions: A glass micropipette with a tip resistance of 3-5 MΩ is filled with an intracellular solution (e.g., K⁺-based). The extracellular (bath) solution is typically HBSS.

-

Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette and the cell membrane.

-

Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

-

Voltage Clamp: The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

Compound Application: this compound is applied to the cell via a perfusion system.

-

Current Recording: The resulting inward or outward membrane currents are recorded. To determine the current-voltage (I-V) relationship, voltage ramps or steps can be applied before and during compound application. The characteristic outward rectification of TRPA1 channels can be observed.[1]

Experimental Validation Workflow

The workflow below illustrates the logical progression of experiments used to confirm the GPR119-independent, TRPA1-mediated action of this compound.

Caption: Logical workflow for elucidating the dual mechanism of this compound.

Conclusion

This compound represents a fascinating case of a small molecule with a dual mechanism of action. While its activity as a GPR119 agonist positions it within a well-understood class of potential anti-diabetic drugs, its direct and potent activation of the TRPA1 cation channel reveals a novel pathway for stimulating GLP-1 secretion.[1][2][3] This dual functionality underscores the importance of comprehensive pharmacological profiling in drug discovery. The GPR119-independent, TRPA1-mediated Ca²⁺ influx is the dominant driver for acute GLP-1 release, while the GPR119-cAMP pathway may contribute to longer-term effects such as increased proglucagon gene expression.[1] Understanding both pathways is critical for the development and optimization of this and other compounds targeting L-cell function for the treatment of metabolic diseases.

References

- 1. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of a novel GPR119 agonist, this compound, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. medkoo.com [medkoo.com]

AS1269574: A Dual Agonist of GPR119 and TRPA1 and its Mechanism of Action in Glucagon-Like Peptide-1 Secretion

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AS1269574, a small molecule that has been identified as a promising agent for the treatment of type 2 diabetes. Initially characterized as a potent GPR119 agonist, subsequent research has revealed a novel, dual-agonist functionality involving the direct activation of the TRPA1 cation channel. This guide details the molecular pathways, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.

Core Mechanism of Action: A Dual-Targeting Approach

This compound exerts its effects through two distinct molecular targets: the G protein-coupled receptor 119 (GPR119) and the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel.[1][2][3] This dual agonism allows this compound to influence cellular signaling through both G-protein-mediated and ion-channel-mediated pathways, culminating in the stimulation of glucagon-like peptide-1 (GLP-1) and insulin secretion.

GPR119 Agonism

This compound is a potent agonist of GPR119, a receptor highly expressed in pancreatic β-cells and intestinal L-cells.[4][5] The canonical signaling pathway for GPR119 involves its coupling to the Gs alpha subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][5] Elevated cAMP is a key second messenger that enhances glucose-stimulated insulin secretion (GSIS).[5] In intestinal L-cells, this pathway is also linked to the stimulation of proglucagon gene expression.[1]

TRPA1 Channel Activation

A surprising and significant finding is the direct activation of TRPA1 cation channels by this compound.[1][2][3] This action is independent of GPR119 and results in a rapid influx of calcium ions (Ca²⁺) into the cell.[1][2] The activation of TRPA1 channels appears to be the primary mechanism by which this compound stimulates the acute release of GLP-1 from intestinal L-cells.[1] This GPR119-independent mechanism was confirmed by demonstrating that other structurally unrelated GPR119 agonists do not elicit the same Ca²⁺ influx and that the effect is abrogated by specific TRPA1 channel blockers.[1][2][6]

Signaling Pathways

The dual-agonist nature of this compound results in the activation of two parallel signaling cascades within target cells like intestinal L-cells.

Caption: Dual signaling pathways of this compound in an intestinal L-cell.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Potency and Efficacy

| Parameter | Cell Line | Species | Value | Reference |

| EC₅₀ (GPR119) | HEK293 (transiently expressing hGPR119) | Human | 2.5 µM | [4][5][7] |

| GLP-1 Release | STC-1 | Mouse | Dose-dependent increase at 30 & 100 µM | [1] |

| [Ca²⁺]i Increase | STC-1 | Mouse | Dose-dependent increase (20-100 µM) | [6] |

| Insulin Secretion | MIN-6 | Mouse | Enhanced only at high glucose (16.8 mM) | [5][7][8] |

Table 2: Inhibition of this compound-Induced Effects by TRPA1 Antagonists

| Antagonist | Concentration | Effect on this compound-induced GLP-1 Release | Cell Line | Reference |

| A967079 | 1 µM | Strong suppression | STC-1 | [1] |

| HC030031 | 10 µM | Strong suppression | STC-1 | [1] |

| AP-18 | 15 µM | Strong suppression | STC-1 | [1] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the core experimental protocols used to elucidate the mechanism of action of this compound.

GLP-1 Release Assay (Static Incubation)

This protocol is designed to measure the amount of GLP-1 secreted from a cell monolayer in response to treatment with this compound.

-

Cell Culture: STC-1 cells are seeded in 24-well plates and grown to confluence.

-

Pre-incubation: The cell monolayers are washed twice with a HEPES-buffered salt solution (HBSS) and then pre-incubated in HBSS for 1 hour at 37°C.

-

Incubation with Compounds: The pre-incubation buffer is replaced with fresh HBSS containing the vehicle control (e.g., 0.1% DMSO), this compound at various concentrations (e.g., 30 µM, 100 µM), or this compound in combination with TRPA1 inhibitors.

-

Sample Collection: After a 2-hour incubation period at 37°C, the supernatant is collected.

-

Quantification: The concentration of active GLP-1 in the supernatant is determined using a commercially available GLP-1 ELISA kit.

-

Data Normalization: Data are typically normalized to the total protein content of the cell lysate from each well.

Intracellular Calcium Measurement (Fura-2 Assay)

This method measures changes in the intracellular free calcium concentration ([Ca²⁺]i) in response to this compound.

-

Cell Preparation: STC-1 cells are grown on glass coverslips.

-

Dye Loading: The cells are loaded with the ratiometric calcium indicator dye Fura-2 AM (e.g., 5 µM) for 60 minutes at room temperature in the dark.

-

Washing: The cells are washed with HBSS to remove extracellular dye.

-

Imaging: The coverslip is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Perfusion and Data Acquisition: Cells are perfused with HBSS. A baseline fluorescence ratio (340 nm / 380 nm excitation, ~510 nm emission) is recorded. The perfusion is then switched to a solution containing this compound, and the change in fluorescence ratio is recorded over time.

-

Calibration: At the end of each experiment, calibration can be performed using ionomycin in the presence of high Ca²⁺ followed by a Ca²⁺-free solution containing EGTA to determine R_min and R_max for converting ratios to absolute [Ca²⁺]i.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion channel currents activated by this compound.

-

Cell Preparation: HEK-293 cells transfected with rat TRPA1 cDNA (or STC-1 cells) are used. Transfected cells can be identified by co-expression of a fluorescent protein like YFP.

-

Electrode and Solutions: A glass micropipette with a tip resistance of 3-5 MΩ is filled with an intracellular solution (e.g., K⁺-based). The extracellular (bath) solution is typically HBSS.

-

Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette and the cell membrane.

-

Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

-

Voltage Clamp: The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

Compound Application: this compound is applied to the cell via a perfusion system.

-

Current Recording: The resulting inward or outward membrane currents are recorded. To determine the current-voltage (I-V) relationship, voltage ramps or steps can be applied before and during compound application. The characteristic outward rectification of TRPA1 channels can be observed.[1]

Experimental Validation Workflow

The workflow below illustrates the logical progression of experiments used to confirm the GPR119-independent, TRPA1-mediated action of this compound.

Caption: Logical workflow for elucidating the dual mechanism of this compound.

Conclusion

This compound represents a fascinating case of a small molecule with a dual mechanism of action. While its activity as a GPR119 agonist positions it within a well-understood class of potential anti-diabetic drugs, its direct and potent activation of the TRPA1 cation channel reveals a novel pathway for stimulating GLP-1 secretion.[1][2][3] This dual functionality underscores the importance of comprehensive pharmacological profiling in drug discovery. The GPR119-independent, TRPA1-mediated Ca²⁺ influx is the dominant driver for acute GLP-1 release, while the GPR119-cAMP pathway may contribute to longer-term effects such as increased proglucagon gene expression.[1] Understanding both pathways is critical for the development and optimization of this and other compounds targeting L-cell function for the treatment of metabolic diseases.

References

- 1. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of a novel GPR119 agonist, this compound, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. medkoo.com [medkoo.com]

AS1269574: A Dual Agonist of GPR119 and TRPA1 for Glucose-Stimulated Insulin Secretion

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AS1269574 is a small molecule that has garnered significant interest in the field of diabetes research for its ability to stimulate insulin secretion in a glucose-dependent manner. Initially identified as a potent agonist for the G protein-coupled receptor 119 (GPR119), a key regulator of glucose homeostasis, subsequent research has revealed a novel, dual-agonist mechanism of action.[1][2] This whitepaper provides a comprehensive technical overview of this compound, focusing on its core mechanisms, quantitative effects on insulin and GLP-1 secretion, detailed experimental protocols for its evaluation, and visual representations of its signaling pathways and experimental workflows.

Mechanism of Action: A Dual-Pronged Approach

This compound enhances glucose-stimulated insulin secretion (GSIS) through two distinct molecular targets: GPR119 and the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2] This dual agonism presents a unique therapeutic profile, influencing both pancreatic β-cells directly and indirectly through the stimulation of incretin hormones from enteroendocrine L-cells.

GPR119 Agonism in Pancreatic β-Cells

In pancreatic β-cells, this compound directly activates GPR119.[1] This receptor is coupled to the Gαs protein, and its activation leads to the stimulation of adenylyl cyclase.[3][4] This, in turn, increases intracellular levels of cyclic AMP (cAMP).[1][5] Elevated cAMP potentiates the effects of high glucose on insulin secretion, a process known as glucose-stimulated insulin secretion (GSIS).[1][6] A key feature of this mechanism is its glucose dependency; this compound enhances insulin secretion primarily under high-glucose conditions, which is a desirable characteristic for an anti-diabetic agent as it minimizes the risk of hypoglycemia.[1][6]

TRPA1 Agonism in Enteroendocrine L-Cells

Unexpectedly, this compound has also been shown to act as an agonist of the TRPA1 cation channel, a mechanism independent of GPR119.[2][3] TRPA1 channels are expressed on enteroendocrine L-cells in the gut.[1][7] Activation of these channels by this compound leads to an influx of calcium ions (Ca2+), which triggers the secretion of glucagon-like peptide-1 (GLP-1).[2][8] GLP-1 is a potent incretin hormone that further enhances glucose-dependent insulin secretion from pancreatic β-cells.[2][7] This indirect action on insulin secretion, mediated by GLP-1, complements the direct effects of this compound on β-cells.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

| Parameter | Cell Line | Value | Reference |

| EC50 for human GPR119 activation | HEK293 | 2.5 µM | [1][6] |

| Enhanced insulin secretion (glucose-dependent) | MIN-6 | Observed at high glucose (16.8 mM) | [1][6] |

Table 1: In Vitro Activity of this compound on GPR119 and Insulin Secretion.

| Parameter | Cell Line | Concentration of this compound | Effect | Reference |

| GLP-1 Release | STC-1 | 30 µM and 100 µM | Dose-dependent increase | [2][9] |

| Intracellular Ca2+ Increase | STC-1 | 20-100 µM | Dose-dependent increase | [2][9] |

Table 2: In Vitro Activity of this compound on TRPA1-Mediated GLP-1 Secretion.

| Study Type | Animal Model | Effect of this compound | Reference |

| Oral Glucose Tolerance Test (OGTT) | Normal Mice | Reduced blood glucose levels after oral glucose loading | [1][6] |

| Fed and Fasting Plasma Glucose | Normal Mice | No significant effect | [1][6] |

Table 3: In Vivo Effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay using MIN-6 Cells

This protocol outlines the steps to measure insulin secretion from the mouse pancreatic β-cell line MIN-6 in response to this compound under low and high glucose conditions.

Materials:

-

MIN-6 cells

-

Complete growth medium (DMEM with 25 mM glucose, 15% FBS, penicillin/streptomycin, L-glutamine, and 2-mercaptoethanol)[10]

-

Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 10 mM HEPES, and 0.1% BSA, pH 7.4[11]

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Insulin ELISA kit

-

24-well cell culture plates

Procedure:

-

Cell Culture: Culture MIN-6 cells in T-75 flasks with complete growth medium at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

-

Seeding: Seed MIN-6 cells into 24-well plates at an appropriate density and allow them to reach approximately 80% confluency.[10]

-

Pre-incubation: Gently wash the cells twice with PBS. Then, pre-incubate the cells in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.[11]

-

Treatment Incubation: After pre-incubation, aspirate the buffer and add the following treatment solutions to the respective wells:

-

Low Glucose Control: KRBH with 2.8 mM glucose.

-

High Glucose Control: KRBH with 16.7 mM glucose.

-

This compound Treatment: KRBH with 16.7 mM glucose and the desired concentrations of this compound. Include a vehicle control (DMSO) in the high glucose condition.

-

-

Incubate the plate at 37°C for 1-2 hours.

-

Supernatant Collection: Following incubation, collect the supernatant from each well into microcentrifuge tubes.

-

Centrifugation: Centrifuge the collected supernatants to pellet any detached cells.

-

Insulin Quantification: Measure the insulin concentration in the clarified supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol describes the procedure for assessing the effect of this compound on glucose tolerance in mice.

Materials:

-

Male C57BL/6J mice (or other appropriate strain)

-

This compound formulation for oral administration

-

Glucometer and glucose test strips

-

Oral gavage needles

-

Blood collection tubes (e.g., microvette tubes for plasma insulin measurement)[12][13]

-

Animal scale

Procedure:

-

Acclimatization: Acclimate the mice to the experimental conditions for at least one week prior to the study.

-

Fasting: Fast the mice for 4-6 hours before the start of the OGTT. Water should be available ad libitum.[12]

-

Baseline Blood Glucose: At time 0, obtain a baseline blood glucose reading from a tail snip using a glucometer. A blood sample can also be collected at this time for baseline insulin measurement.[12][13]

-

Compound Administration: Administer this compound or vehicle control orally via gavage.

-

Glucose Challenge: After a specified time following compound administration (e.g., 30 minutes), administer a glucose solution (typically 1-2 g/kg body weight) via oral gavage.[12][14]

-

Blood Glucose Monitoring: Measure blood glucose levels from tail blood at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[13][15]

-

Blood Sampling for Insulin: If desired, collect blood samples at specific time points for the determination of plasma insulin levels.

-

Data Analysis: Plot the blood glucose concentrations over time to generate a glucose tolerance curve. The area under the curve (AUC) can be calculated to quantify the overall glucose excursion.

Visualizations

Signaling Pathways

Caption: Signaling pathways of this compound in pancreatic β-cells and enteroendocrine L-cells.

Experimental Workflow

Caption: General experimental workflow for evaluating this compound's effect on insulin and GLP-1 secretion.

References

- 1. Stimulation of glucagon-like peptide-1 secretion downstream of the ligand-gated ion channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a novel GPR119 agonist, this compound, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stimulation of GLP-1 secretion downstream of the ligand-gated ion channel TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. benchchem.com [benchchem.com]

- 12. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 13. vmmpc.org [vmmpc.org]

- 14. researchgate.net [researchgate.net]

- 15. mmpc.org [mmpc.org]

AS1269574: A Dual Agonist of GPR119 and TRPA1 for Glucose-Stimulated Insulin Secretion

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AS1269574 is a small molecule that has garnered significant interest in the field of diabetes research for its ability to stimulate insulin secretion in a glucose-dependent manner. Initially identified as a potent agonist for the G protein-coupled receptor 119 (GPR119), a key regulator of glucose homeostasis, subsequent research has revealed a novel, dual-agonist mechanism of action.[1][2] This whitepaper provides a comprehensive technical overview of this compound, focusing on its core mechanisms, quantitative effects on insulin and GLP-1 secretion, detailed experimental protocols for its evaluation, and visual representations of its signaling pathways and experimental workflows.

Mechanism of Action: A Dual-Pronged Approach

This compound enhances glucose-stimulated insulin secretion (GSIS) through two distinct molecular targets: GPR119 and the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2] This dual agonism presents a unique therapeutic profile, influencing both pancreatic β-cells directly and indirectly through the stimulation of incretin hormones from enteroendocrine L-cells.

GPR119 Agonism in Pancreatic β-Cells

In pancreatic β-cells, this compound directly activates GPR119.[1] This receptor is coupled to the Gαs protein, and its activation leads to the stimulation of adenylyl cyclase.[3][4] This, in turn, increases intracellular levels of cyclic AMP (cAMP).[1][5] Elevated cAMP potentiates the effects of high glucose on insulin secretion, a process known as glucose-stimulated insulin secretion (GSIS).[1][6] A key feature of this mechanism is its glucose dependency; this compound enhances insulin secretion primarily under high-glucose conditions, which is a desirable characteristic for an anti-diabetic agent as it minimizes the risk of hypoglycemia.[1][6]

TRPA1 Agonism in Enteroendocrine L-Cells

Unexpectedly, this compound has also been shown to act as an agonist of the TRPA1 cation channel, a mechanism independent of GPR119.[2][3] TRPA1 channels are expressed on enteroendocrine L-cells in the gut.[1][7] Activation of these channels by this compound leads to an influx of calcium ions (Ca2+), which triggers the secretion of glucagon-like peptide-1 (GLP-1).[2][8] GLP-1 is a potent incretin hormone that further enhances glucose-dependent insulin secretion from pancreatic β-cells.[2][7] This indirect action on insulin secretion, mediated by GLP-1, complements the direct effects of this compound on β-cells.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

| Parameter | Cell Line | Value | Reference |

| EC50 for human GPR119 activation | HEK293 | 2.5 µM | [1][6] |

| Enhanced insulin secretion (glucose-dependent) | MIN-6 | Observed at high glucose (16.8 mM) | [1][6] |

Table 1: In Vitro Activity of this compound on GPR119 and Insulin Secretion.

| Parameter | Cell Line | Concentration of this compound | Effect | Reference |

| GLP-1 Release | STC-1 | 30 µM and 100 µM | Dose-dependent increase | [2][9] |

| Intracellular Ca2+ Increase | STC-1 | 20-100 µM | Dose-dependent increase | [2][9] |

Table 2: In Vitro Activity of this compound on TRPA1-Mediated GLP-1 Secretion.

| Study Type | Animal Model | Effect of this compound | Reference |

| Oral Glucose Tolerance Test (OGTT) | Normal Mice | Reduced blood glucose levels after oral glucose loading | [1][6] |

| Fed and Fasting Plasma Glucose | Normal Mice | No significant effect | [1][6] |

Table 3: In Vivo Effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay using MIN-6 Cells

This protocol outlines the steps to measure insulin secretion from the mouse pancreatic β-cell line MIN-6 in response to this compound under low and high glucose conditions.

Materials:

-

MIN-6 cells

-

Complete growth medium (DMEM with 25 mM glucose, 15% FBS, penicillin/streptomycin, L-glutamine, and 2-mercaptoethanol)[10]

-

Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 10 mM HEPES, and 0.1% BSA, pH 7.4[11]

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Insulin ELISA kit

-

24-well cell culture plates

Procedure:

-

Cell Culture: Culture MIN-6 cells in T-75 flasks with complete growth medium at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

-

Seeding: Seed MIN-6 cells into 24-well plates at an appropriate density and allow them to reach approximately 80% confluency.[10]

-

Pre-incubation: Gently wash the cells twice with PBS. Then, pre-incubate the cells in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.[11]

-

Treatment Incubation: After pre-incubation, aspirate the buffer and add the following treatment solutions to the respective wells:

-

Low Glucose Control: KRBH with 2.8 mM glucose.

-

High Glucose Control: KRBH with 16.7 mM glucose.

-

This compound Treatment: KRBH with 16.7 mM glucose and the desired concentrations of this compound. Include a vehicle control (DMSO) in the high glucose condition.

-

-

Incubate the plate at 37°C for 1-2 hours.

-

Supernatant Collection: Following incubation, collect the supernatant from each well into microcentrifuge tubes.

-

Centrifugation: Centrifuge the collected supernatants to pellet any detached cells.

-

Insulin Quantification: Measure the insulin concentration in the clarified supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol describes the procedure for assessing the effect of this compound on glucose tolerance in mice.

Materials:

-

Male C57BL/6J mice (or other appropriate strain)

-

This compound formulation for oral administration

-

Glucometer and glucose test strips

-

Oral gavage needles

-

Blood collection tubes (e.g., microvette tubes for plasma insulin measurement)[12][13]

-

Animal scale

Procedure:

-

Acclimatization: Acclimate the mice to the experimental conditions for at least one week prior to the study.

-

Fasting: Fast the mice for 4-6 hours before the start of the OGTT. Water should be available ad libitum.[12]

-

Baseline Blood Glucose: At time 0, obtain a baseline blood glucose reading from a tail snip using a glucometer. A blood sample can also be collected at this time for baseline insulin measurement.[12][13]

-

Compound Administration: Administer this compound or vehicle control orally via gavage.

-

Glucose Challenge: After a specified time following compound administration (e.g., 30 minutes), administer a glucose solution (typically 1-2 g/kg body weight) via oral gavage.[12][14]

-

Blood Glucose Monitoring: Measure blood glucose levels from tail blood at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[13][15]

-

Blood Sampling for Insulin: If desired, collect blood samples at specific time points for the determination of plasma insulin levels.

-

Data Analysis: Plot the blood glucose concentrations over time to generate a glucose tolerance curve. The area under the curve (AUC) can be calculated to quantify the overall glucose excursion.

Visualizations

Signaling Pathways

Caption: Signaling pathways of this compound in pancreatic β-cells and enteroendocrine L-cells.

Experimental Workflow

Caption: General experimental workflow for evaluating this compound's effect on insulin and GLP-1 secretion.

References

- 1. Stimulation of glucagon-like peptide-1 secretion downstream of the ligand-gated ion channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a novel GPR119 agonist, this compound, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stimulation of GLP-1 secretion downstream of the ligand-gated ion channel TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. benchchem.com [benchchem.com]

- 12. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 13. vmmpc.org [vmmpc.org]

- 14. researchgate.net [researchgate.net]

- 15. mmpc.org [mmpc.org]

AS1269574: A Dual-Agonist Approach for Type 2 Diabetes Mellitus

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AS1269574 is a synthetic, orally available small molecule that has emerged as a compound of interest in type 2 diabetes (T2D) research. Initially identified as a potent agonist for the G protein-coupled receptor 119 (GPR119), it represents a novel structural class with a 2,4,6-tri-substituted pyrimidine core.[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a promising target for T2D therapies.[1][2][3] Activation of GPR119 is known to enhance glucose-stimulated insulin secretion (GSIS) and promote the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2][3]

Subsequent research has revealed a surprising and significant secondary mechanism of action: this compound also directly activates the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel, providing a GPR119-independent pathway for stimulating GLP-1 secretion.[3][4] This dual agonism at two distinct molecular targets (GPR119 and TRPA1) positions this compound as a unique tool for studying L-cell function and a potential lead compound for developing novel T2D therapeutics.[3] This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for this compound in various experimental settings.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Description | Source |

| EC50 | 2.5 µM | HEK293 (expressing human GPR119) | Potency for GPR119 activation. | [1][4] |

| Glucose-Stimulated Insulin Secretion | Effective at 16.8 mM Glucose | MIN-6 (mouse pancreatic β-cell line) | Enhanced insulin secretion only under high-glucose conditions. No effect at 2.8 mM glucose. | [1][2] |

| GLP-1 Secretion | Dose-dependent (effective at 30-100 µM) | STC-1 (mouse intestinal cell line) | Stimulated the release of immunoreactive GLP-1. | [3] |

| Intracellular Ca2+ Increase | Dose-dependent (effective at 20-100 µM) | STC-1 (mouse intestinal cell line) | Triggered an increase in intracellular free calcium concentration ([Ca2+]i). | [3] |

| Proglucagon Gene Promoter Activity | Stimulatory | GLUTag (mouse L-cell line) | Activated endogenous GPR119 to stimulate proglucagon gene promoter activity. | [3][5] |

Table 2: In Vivo Effects of this compound

| Parameter | Animal Model | Administration | Effect | Source |

| Oral Glucose Tolerance Test (OGTT) | Normal Mice | Single oral administration | Significantly reduced blood glucose levels after an oral glucose load. | [1][2] |

| Fasting/Fed Plasma Glucose | Normal Mice | Single oral administration | No significant effect on fed and fasting plasma glucose levels. | [1][2] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects on glucose homeostasis through two distinct signaling pathways in enteroendocrine L-cells and pancreatic β-cells.

GPR119-Mediated Signaling Pathway

As a GPR119 agonist, this compound initiates a canonical Gs protein-coupled receptor signaling cascade. This pathway is crucial for both increasing the biosynthesis of GLP-1 and priming pancreatic β-cells for glucose-dependent insulin secretion.

-

Activation: this compound binds to and activates GPR119 on the surface of L-cells and β-cells.[1][2]

-

G-Protein Coupling: The activated receptor couples to the stimulatory G-protein, Gαs.[3]

-

cAMP Production: Gαs activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2]

-

Downstream Effects: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[6] In L-cells, PKA activation leads to increased transcription of the proglucagon gene, the precursor to GLP-1.[3][6] In pancreatic β-cells, the rise in cAMP enhances glucose-stimulated insulin secretion.[1][2]

TRPA1-Mediated Signaling Pathway

Uniquely, this compound directly activates TRPA1, a non-selective cation channel, independent of its action on GPR119.[3][4] This mechanism provides a direct and rapid route to GLP-1 secretion from intestinal L-cells.

-

Direct Activation: this compound acts as a direct agonist on the TRPA1 channel located on the L-cell membrane.[1][3]

-

Calcium Influx: Activation of TRPA1 opens the channel, leading to a rapid influx of extracellular Ca2+ into the cell.[3]

-

GLP-1 Exocytosis: The resulting increase in intracellular free calcium concentration ([Ca2+]i) triggers the exocytosis of GLP-1-containing granules from the L-cell.[3] This action is not dependent on cAMP production or intracellular calcium release.[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

GPR119 Activation Assay in HEK293 Cells

This protocol is designed to quantify the potency of this compound at the human GPR119 receptor.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently transfected with a plasmid encoding human GPR119.

-

Assay Principle: GPR119 activation leads to a rise in intracellular cAMP. This can be measured using various methods, such as a competitive immunoassay (e.g., HTRF) or a reporter gene assay where a cAMP response element (CRE) drives the expression of a reporter like luciferase.

-

Procedure:

-

Seed transfected HEK293 cells in a multi-well plate.

-

Incubate cells for 24-48 hours post-transfection.

-

Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of this compound to the wells.

-

Incubate for a specified period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration or luciferase activity according to the manufacturer's instructions.

-

Plot the response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Intracellular Calcium ([Ca2+]i) Measurement in STC-1 Cells

This protocol assesses the ability of this compound to induce calcium influx via TRPA1 activation.

-

Cell Culture: Mouse intestinal STC-1 cells are cultured on glass coverslips until they form a monolayer.

-

Assay Principle: The ratiometric fluorescent indicator Fura-2 is used to measure changes in [Ca2+]i. Fura-2 is excited at two wavelengths (e.g., 340 nm and 380 nm), and the ratio of the fluorescence emission at ~510 nm is proportional to the intracellular calcium concentration.

-

Procedure:

-

Load STC-1 cell monolayers with Fura-2 AM (the acetoxymethyl ester form) for approximately 60 minutes at room temperature.

-

Wash the cells to remove excess dye and allow for de-esterification.

-

Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope.

-

Perfuse the cells with a standard buffer solution.

-

Establish a stable baseline fluorescence ratio.

-

Introduce this compound (e.g., at 100 µM) into the perfusion solution.

-

Record the change in the Fura-2 fluorescence ratio over time to monitor the increase in [Ca2+]i.[3]

-

To confirm the role of TRPA1, the experiment can be repeated in the presence of specific TRPA1 channel blockers like A967079 or HC030031.[1]

-

Proglucagon Gene Promoter Activity Assay in GLUTag Cells

This assay determines if this compound can stimulate the biosynthesis of GLP-1's precursor.[6]

-

Cell Culture: Mouse enteroendocrine GLUTag cells, which endogenously express GPR119, are used.[6]

-

Assay Principle: Cells are transfected with a reporter construct where the firefly luciferase gene is under the control of the proglucagon gene promoter (GLU-Luc). An increase in promoter activity results in higher luciferase expression.[3]

-

Procedure:

-

Transfect GLUTag cells with the GLU-Luc reporter plasmid. A co-transfected plasmid expressing Renilla luciferase can be used as an internal control for transfection efficiency.

-

After 24 hours, treat the cells with this compound or a control vehicle for a defined period (e.g., 4-6 hours).

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold-stimulation by comparing the normalized activity in this compound-treated cells to that in vehicle-treated cells.[3]

-

Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo protocol evaluates the effect of this compound on glucose disposal.

-

Animal Model: Normal, healthy mice (e.g., C57BL/6) are used.

-

Assay Principle: The test measures the ability of the animal to clear a glucose load from the blood. An improvement in glucose tolerance will result in a lower and/or faster return to baseline blood glucose levels.

-

Procedure:

-

Fast the mice overnight (e.g., for 12-16 hours) with free access to water.

-

Administer this compound or a vehicle control via oral gavage.

-

After a set time (e.g., 30-60 minutes), measure the baseline blood glucose level (Time 0) from a tail snip.

-

Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

-

Measure blood glucose levels at specific time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) to quantify the overall glucose excursion. A reduction in AUC indicates improved glucose tolerance.[1]

-

Conclusion

This compound stands out as a fascinating pharmacological tool and a potential therapeutic candidate for type 2 diabetes. Its ability to enhance glucose-stimulated insulin secretion is a key feature for a T2D drug, particularly as this action is glucose-dependent, which may reduce the risk of hypoglycemia.[1][2] The discovery of its dual agonism on both GPR119 and TRPA1 channels reveals a multifaceted approach to stimulating the incretin axis.[3] While the GPR119 pathway promotes both the synthesis and secretion of GLP-1, the TRPA1 pathway offers a direct, rapid mechanism for GLP-1 release. This combined action could prove more effective than targeting either pathway alone. Further research into the pharmacokinetics, long-term efficacy, and safety profile of this compound and its analogs is warranted to fully understand its therapeutic potential in managing type 2 diabetes.

References

- 1. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a novel GPR119 agonist, this compound, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Stimulation of Proglucagon Gene Expression by Human GPR119 in Enteroendocrine L-cell Line GLUTag - PMC [pmc.ncbi.nlm.nih.gov]

AS1269574: A Dual-Agonist Approach for Type 2 Diabetes Mellitus

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AS1269574 is a synthetic, orally available small molecule that has emerged as a compound of interest in type 2 diabetes (T2D) research. Initially identified as a potent agonist for the G protein-coupled receptor 119 (GPR119), it represents a novel structural class with a 2,4,6-tri-substituted pyrimidine core.[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a promising target for T2D therapies.[1][2][3] Activation of GPR119 is known to enhance glucose-stimulated insulin secretion (GSIS) and promote the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2][3]

Subsequent research has revealed a surprising and significant secondary mechanism of action: this compound also directly activates the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel, providing a GPR119-independent pathway for stimulating GLP-1 secretion.[3][4] This dual agonism at two distinct molecular targets (GPR119 and TRPA1) positions this compound as a unique tool for studying L-cell function and a potential lead compound for developing novel T2D therapeutics.[3] This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for this compound in various experimental settings.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Description | Source |

| EC50 | 2.5 µM | HEK293 (expressing human GPR119) | Potency for GPR119 activation. | [1][4] |

| Glucose-Stimulated Insulin Secretion | Effective at 16.8 mM Glucose | MIN-6 (mouse pancreatic β-cell line) | Enhanced insulin secretion only under high-glucose conditions. No effect at 2.8 mM glucose. | [1][2] |

| GLP-1 Secretion | Dose-dependent (effective at 30-100 µM) | STC-1 (mouse intestinal cell line) | Stimulated the release of immunoreactive GLP-1. | [3] |

| Intracellular Ca2+ Increase | Dose-dependent (effective at 20-100 µM) | STC-1 (mouse intestinal cell line) | Triggered an increase in intracellular free calcium concentration ([Ca2+]i). | [3] |

| Proglucagon Gene Promoter Activity | Stimulatory | GLUTag (mouse L-cell line) | Activated endogenous GPR119 to stimulate proglucagon gene promoter activity. | [3][5] |

Table 2: In Vivo Effects of this compound

| Parameter | Animal Model | Administration | Effect | Source |

| Oral Glucose Tolerance Test (OGTT) | Normal Mice | Single oral administration | Significantly reduced blood glucose levels after an oral glucose load. | [1][2] |

| Fasting/Fed Plasma Glucose | Normal Mice | Single oral administration | No significant effect on fed and fasting plasma glucose levels. | [1][2] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects on glucose homeostasis through two distinct signaling pathways in enteroendocrine L-cells and pancreatic β-cells.

GPR119-Mediated Signaling Pathway

As a GPR119 agonist, this compound initiates a canonical Gs protein-coupled receptor signaling cascade. This pathway is crucial for both increasing the biosynthesis of GLP-1 and priming pancreatic β-cells for glucose-dependent insulin secretion.

-

Activation: this compound binds to and activates GPR119 on the surface of L-cells and β-cells.[1][2]

-

G-Protein Coupling: The activated receptor couples to the stimulatory G-protein, Gαs.[3]

-

cAMP Production: Gαs activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2]

-

Downstream Effects: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[6] In L-cells, PKA activation leads to increased transcription of the proglucagon gene, the precursor to GLP-1.[3][6] In pancreatic β-cells, the rise in cAMP enhances glucose-stimulated insulin secretion.[1][2]

TRPA1-Mediated Signaling Pathway

Uniquely, this compound directly activates TRPA1, a non-selective cation channel, independent of its action on GPR119.[3][4] This mechanism provides a direct and rapid route to GLP-1 secretion from intestinal L-cells.

-

Direct Activation: this compound acts as a direct agonist on the TRPA1 channel located on the L-cell membrane.[1][3]

-

Calcium Influx: Activation of TRPA1 opens the channel, leading to a rapid influx of extracellular Ca2+ into the cell.[3]

-

GLP-1 Exocytosis: The resulting increase in intracellular free calcium concentration ([Ca2+]i) triggers the exocytosis of GLP-1-containing granules from the L-cell.[3] This action is not dependent on cAMP production or intracellular calcium release.[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

GPR119 Activation Assay in HEK293 Cells

This protocol is designed to quantify the potency of this compound at the human GPR119 receptor.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently transfected with a plasmid encoding human GPR119.

-

Assay Principle: GPR119 activation leads to a rise in intracellular cAMP. This can be measured using various methods, such as a competitive immunoassay (e.g., HTRF) or a reporter gene assay where a cAMP response element (CRE) drives the expression of a reporter like luciferase.

-

Procedure:

-

Seed transfected HEK293 cells in a multi-well plate.

-

Incubate cells for 24-48 hours post-transfection.

-

Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of this compound to the wells.

-

Incubate for a specified period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration or luciferase activity according to the manufacturer's instructions.

-

Plot the response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Intracellular Calcium ([Ca2+]i) Measurement in STC-1 Cells

This protocol assesses the ability of this compound to induce calcium influx via TRPA1 activation.

-

Cell Culture: Mouse intestinal STC-1 cells are cultured on glass coverslips until they form a monolayer.

-

Assay Principle: The ratiometric fluorescent indicator Fura-2 is used to measure changes in [Ca2+]i. Fura-2 is excited at two wavelengths (e.g., 340 nm and 380 nm), and the ratio of the fluorescence emission at ~510 nm is proportional to the intracellular calcium concentration.

-

Procedure:

-

Load STC-1 cell monolayers with Fura-2 AM (the acetoxymethyl ester form) for approximately 60 minutes at room temperature.

-

Wash the cells to remove excess dye and allow for de-esterification.

-

Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope.

-

Perfuse the cells with a standard buffer solution.

-

Establish a stable baseline fluorescence ratio.

-

Introduce this compound (e.g., at 100 µM) into the perfusion solution.

-

Record the change in the Fura-2 fluorescence ratio over time to monitor the increase in [Ca2+]i.[3]

-

To confirm the role of TRPA1, the experiment can be repeated in the presence of specific TRPA1 channel blockers like A967079 or HC030031.[1]

-

Proglucagon Gene Promoter Activity Assay in GLUTag Cells

This assay determines if this compound can stimulate the biosynthesis of GLP-1's precursor.[6]

-

Cell Culture: Mouse enteroendocrine GLUTag cells, which endogenously express GPR119, are used.[6]

-

Assay Principle: Cells are transfected with a reporter construct where the firefly luciferase gene is under the control of the proglucagon gene promoter (GLU-Luc). An increase in promoter activity results in higher luciferase expression.[3]

-

Procedure:

-

Transfect GLUTag cells with the GLU-Luc reporter plasmid. A co-transfected plasmid expressing Renilla luciferase can be used as an internal control for transfection efficiency.

-

After 24 hours, treat the cells with this compound or a control vehicle for a defined period (e.g., 4-6 hours).

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold-stimulation by comparing the normalized activity in this compound-treated cells to that in vehicle-treated cells.[3]

-

Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo protocol evaluates the effect of this compound on glucose disposal.

-

Animal Model: Normal, healthy mice (e.g., C57BL/6) are used.

-

Assay Principle: The test measures the ability of the animal to clear a glucose load from the blood. An improvement in glucose tolerance will result in a lower and/or faster return to baseline blood glucose levels.

-

Procedure:

-

Fast the mice overnight (e.g., for 12-16 hours) with free access to water.

-

Administer this compound or a vehicle control via oral gavage.

-

After a set time (e.g., 30-60 minutes), measure the baseline blood glucose level (Time 0) from a tail snip.

-

Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

-

Measure blood glucose levels at specific time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) to quantify the overall glucose excursion. A reduction in AUC indicates improved glucose tolerance.[1]

-

Conclusion

This compound stands out as a fascinating pharmacological tool and a potential therapeutic candidate for type 2 diabetes. Its ability to enhance glucose-stimulated insulin secretion is a key feature for a T2D drug, particularly as this action is glucose-dependent, which may reduce the risk of hypoglycemia.[1][2] The discovery of its dual agonism on both GPR119 and TRPA1 channels reveals a multifaceted approach to stimulating the incretin axis.[3] While the GPR119 pathway promotes both the synthesis and secretion of GLP-1, the TRPA1 pathway offers a direct, rapid mechanism for GLP-1 release. This combined action could prove more effective than targeting either pathway alone. Further research into the pharmacokinetics, long-term efficacy, and safety profile of this compound and its analogs is warranted to fully understand its therapeutic potential in managing type 2 diabetes.

References

- 1. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a novel GPR119 agonist, this compound, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Stimulation of Proglucagon Gene Expression by Human GPR119 in Enteroendocrine L-cell Line GLUTag - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Agonist AS1269574: A Novel Approach to Stimulating GLP-1 Secretion

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AS1269574, a small-molecule 2,4,6-trisubstituted pyrimidine, has emerged as a significant compound of interest in the field of metabolic disease therapeutics. Initially identified as a potent GPR119 agonist, subsequent research has unveiled a novel, dual-agonist mechanism of action that sets it apart from other GLP-1 secretagogues. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on Glucagon-Like Peptide-1 (GLP-1) secretion, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental protocols used to elucidate its function. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating new therapeutic avenues for type 2 diabetes and related metabolic disorders.

Introduction to this compound

This compound is an orally available small molecule that has been shown to stimulate GLP-1 secretion from enteroendocrine L-cells.[1][2] GLP-1 is an incretin hormone with well-established glucoregulatory effects, including the potentiation of glucose-dependent insulin secretion, suppression of glucagon release, and delaying of gastric emptying.[3][4] Consequently, agents that enhance GLP-1 secretion are highly sought after for the treatment of type 2 diabetes. While initially characterized as a GPR119 agonist, this compound exhibits a unique pharmacological profile by also activating the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel, contributing to its robust secretagogue activity.[1][5][6]

Dual-Agonist Mechanism of Action

The stimulatory effect of this compound on GLP-1 secretion is mediated through two distinct signaling pathways: a canonical GPR119-dependent pathway and a novel GPR119-independent pathway involving the TRPA1 channel.

GPR119-Dependent Pathway

G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal L-cells.[7] As a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP is a key signaling event that primes L-cells for GLP-1 release. In the context of this compound, this pathway is particularly relevant for stimulating proglucagon gene expression, the precursor to GLP-1, thereby ensuring sustained hormone availability.[1]

TRPA1-Dependent Pathway

Unexpectedly, research has demonstrated that this compound can directly activate TRPA1 cation channels, a mechanism independent of GPR119.[1][5][6] TRPA1 channels are non-selective cation channels that, upon activation, permit the influx of calcium ions (Ca²⁺) into the cell. This influx of Ca²⁺ is a critical trigger for the exocytosis of GLP-1-containing granules from L-cells.[1][8] This GPR119-independent action is particularly pronounced in the STC-1 intestinal cell line.[5]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various in vitro models. The following tables summarize the key quantitative data available.

| Parameter | Cell Line | Value | Reference |

| EC₅₀ (GPR119 activation) | HEK293 (human GPR119) | 2.5 µM | [2][7][9] |

Table 1: Potency of this compound on GPR119.

| Concentration | Cell Line | Effect | Reference |

| 30 µM | STC-1 | Dose-dependent stimulation of GLP-1 release | [1][8] |

| 100 µM | STC-1 | Dose-dependent stimulation of GLP-1 release | [1][8] |

| 20-100 µM | STC-1 | Dose-dependent increase in intracellular Ca²⁺ | [8][10] |

Table 2: Effect of this compound on GLP-1 Release and Intracellular Calcium.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effects of this compound.

Cell Culture

-

STC-1 Cells: Mouse enteroendocrine STC-1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

GLUTag Cells: Mouse GLUTag intestinal L-cells are maintained in DMEM with high glucose, supplemented with 10% FBS, penicillin, and streptomycin.

-

HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are used for transient transfection experiments to express recombinant GPR119 or TRPA1. They are cultured in DMEM with 10% FBS, penicillin, and streptomycin.

GLP-1 Secretion Assay

-

Cell Seeding: STC-1 cells are seeded into 24-well plates and grown to approximately 80% confluency.

-

Pre-incubation: Cells are washed with a Krebs-Ringer bicarbonate (KRB) buffer (or similar secretion buffer) and pre-incubated for 1-2 hours at 37°C.

-

Stimulation: The pre-incubation buffer is replaced with fresh buffer containing various concentrations of this compound (e.g., 30 µM and 100 µM) or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Cells are incubated for a defined period (e.g., 2 hours) at 37°C.

-

Sample Collection: The supernatant is collected, and protease inhibitors are added to prevent GLP-1 degradation.

-

Quantification: The concentration of active GLP-1 in the supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Normalization: GLP-1 secretion is often normalized to the total protein content of the cells in each well.

Intracellular Calcium Imaging

-

Cell Preparation: STC-1 cells are grown on glass-bottom dishes suitable for microscopy.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for a specified time at 37°C.

-

Washing: The cells are washed with a physiological salt solution to remove any extracellular dye.

-

Imaging: The dish is mounted on an inverted fluorescence microscope equipped for ratiometric imaging.

-

Baseline Recording: Baseline fluorescence is recorded by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

-

Stimulation: this compound is added to the imaging chamber via a perfusion system, and fluorescence changes are continuously recorded.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated, which is proportional to the intracellular calcium concentration ([Ca²⁺]i).

Conclusion and Future Directions

This compound represents a promising pharmacological tool and a potential therapeutic lead due to its dual-agonist activity on GPR119 and TRPA1. This dual mechanism may offer a more robust and multifaceted approach to stimulating GLP-1 secretion compared to agents targeting a single pathway. The GPR119-mediated effects on gene expression could promote long-term GLP-1 availability, while the TRPA1-mediated calcium influx provides a direct and potent stimulus for immediate GLP-1 release.

Future research should focus on in vivo studies to confirm the physiological relevance of this dual agonism and to assess the compound's efficacy and safety profile in animal models of type 2 diabetes. Furthermore, delineating the relative contributions of the GPR119 and TRPA1 pathways to the overall secretagogue effect in primary L-cells will be crucial for optimizing the therapeutic potential of this class of compounds. The unique mechanism of this compound opens up new avenues for the design of next-generation incretin-based therapies.

References

- 1. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. droracle.ai [droracle.ai]

- 4. glucagon.com [glucagon.com]

- 5. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Identification of a novel GPR119 agonist, this compound, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

The Dual-Agonist AS1269574: A Novel Approach to Stimulating GLP-1 Secretion

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AS1269574, a small-molecule 2,4,6-trisubstituted pyrimidine, has emerged as a significant compound of interest in the field of metabolic disease therapeutics. Initially identified as a potent GPR119 agonist, subsequent research has unveiled a novel, dual-agonist mechanism of action that sets it apart from other GLP-1 secretagogues. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on Glucagon-Like Peptide-1 (GLP-1) secretion, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental protocols used to elucidate its function. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating new therapeutic avenues for type 2 diabetes and related metabolic disorders.

Introduction to this compound

This compound is an orally available small molecule that has been shown to stimulate GLP-1 secretion from enteroendocrine L-cells.[1][2] GLP-1 is an incretin hormone with well-established glucoregulatory effects, including the potentiation of glucose-dependent insulin secretion, suppression of glucagon release, and delaying of gastric emptying.[3][4] Consequently, agents that enhance GLP-1 secretion are highly sought after for the treatment of type 2 diabetes. While initially characterized as a GPR119 agonist, this compound exhibits a unique pharmacological profile by also activating the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel, contributing to its robust secretagogue activity.[1][5][6]

Dual-Agonist Mechanism of Action

The stimulatory effect of this compound on GLP-1 secretion is mediated through two distinct signaling pathways: a canonical GPR119-dependent pathway and a novel GPR119-independent pathway involving the TRPA1 channel.

GPR119-Dependent Pathway

G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal L-cells.[7] As a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP is a key signaling event that primes L-cells for GLP-1 release. In the context of this compound, this pathway is particularly relevant for stimulating proglucagon gene expression, the precursor to GLP-1, thereby ensuring sustained hormone availability.[1]

TRPA1-Dependent Pathway

Unexpectedly, research has demonstrated that this compound can directly activate TRPA1 cation channels, a mechanism independent of GPR119.[1][5][6] TRPA1 channels are non-selective cation channels that, upon activation, permit the influx of calcium ions (Ca²⁺) into the cell. This influx of Ca²⁺ is a critical trigger for the exocytosis of GLP-1-containing granules from L-cells.[1][8] This GPR119-independent action is particularly pronounced in the STC-1 intestinal cell line.[5]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various in vitro models. The following tables summarize the key quantitative data available.

| Parameter | Cell Line | Value | Reference |

| EC₅₀ (GPR119 activation) | HEK293 (human GPR119) | 2.5 µM | [2][7][9] |

Table 1: Potency of this compound on GPR119.

| Concentration | Cell Line | Effect | Reference |

| 30 µM | STC-1 | Dose-dependent stimulation of GLP-1 release | [1][8] |

| 100 µM | STC-1 | Dose-dependent stimulation of GLP-1 release | [1][8] |

| 20-100 µM | STC-1 | Dose-dependent increase in intracellular Ca²⁺ | [8][10] |

Table 2: Effect of this compound on GLP-1 Release and Intracellular Calcium.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effects of this compound.

Cell Culture

-

STC-1 Cells: Mouse enteroendocrine STC-1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

GLUTag Cells: Mouse GLUTag intestinal L-cells are maintained in DMEM with high glucose, supplemented with 10% FBS, penicillin, and streptomycin.

-

HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are used for transient transfection experiments to express recombinant GPR119 or TRPA1. They are cultured in DMEM with 10% FBS, penicillin, and streptomycin.

GLP-1 Secretion Assay

-

Cell Seeding: STC-1 cells are seeded into 24-well plates and grown to approximately 80% confluency.

-

Pre-incubation: Cells are washed with a Krebs-Ringer bicarbonate (KRB) buffer (or similar secretion buffer) and pre-incubated for 1-2 hours at 37°C.

-

Stimulation: The pre-incubation buffer is replaced with fresh buffer containing various concentrations of this compound (e.g., 30 µM and 100 µM) or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Cells are incubated for a defined period (e.g., 2 hours) at 37°C.

-

Sample Collection: The supernatant is collected, and protease inhibitors are added to prevent GLP-1 degradation.

-

Quantification: The concentration of active GLP-1 in the supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Normalization: GLP-1 secretion is often normalized to the total protein content of the cells in each well.

Intracellular Calcium Imaging

-

Cell Preparation: STC-1 cells are grown on glass-bottom dishes suitable for microscopy.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for a specified time at 37°C.

-

Washing: The cells are washed with a physiological salt solution to remove any extracellular dye.

-

Imaging: The dish is mounted on an inverted fluorescence microscope equipped for ratiometric imaging.

-

Baseline Recording: Baseline fluorescence is recorded by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

-

Stimulation: this compound is added to the imaging chamber via a perfusion system, and fluorescence changes are continuously recorded.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated, which is proportional to the intracellular calcium concentration ([Ca²⁺]i).

Conclusion and Future Directions